molecular formula C24H32N4O2 B2674117 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 922119-39-9

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Cat. No. B2674117
M. Wt: 408.546
InChI Key: FWVINLWGTWCGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

Recent studies have highlighted the anticancer potential of derivatives similar to the chemical structure of interest. For instance, derivatives with modifications at certain positions have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as novel anticancer agents. These compounds have been evaluated for their antitumor activities against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells, employing standard assays. The mechanism of action of some compounds involves arresting cancer cells in specific stages of the cell cycle and inducing apoptosis, demonstrating their potential in cancer therapy (Ruchelman et al., 2004) (Fang et al., 2016).

Fluorescent Markers and Sensors

Another area of application for derivatives of the specified chemical compound is in the development of fluorescent markers and sensors. These compounds have been studied for their bright fluorescence in solution, solid state, and polymeric matrices. The spectral properties and solvatochromism of these derivatives suggest their potential for use as fluorescent markers in biomedical applications, offering a novel approach for bioimaging and diagnostics (Galunov et al., 2003).

Organic Light-Emitting Diode (OLED) Materials

The synthesis and characterization of certain derivatives have demonstrated their potential as emissive materials for OLED applications. Studies have focused on the design and synthesis of compounds with specific electronic structures to achieve desirable photophysical characteristics, such as high fluorescence quantum yields and specific emission wavelengths. These materials could contribute to the development of more efficient and color-accurate OLEDs for display and lighting technologies (Luo et al., 2015).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-16-8-10-20(17(2)13-16)26-24(30)23(29)25-15-22(27(3)4)19-9-11-21-18(14-19)7-6-12-28(21)5/h8-11,13-14,22H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVINLWGTWCGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

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